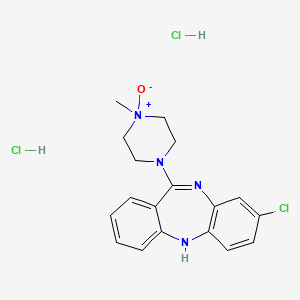

Clozapin-N-oxid-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clozapin-N-oxid (Hydrochlorid) ist eine synthetische Verbindung, die hauptsächlich in der biomedizinischen Forschung eingesetzt wird. Es ist bekannt für seine Rolle als Ligand zur Aktivierung von Designer Receptors Exclusively Activated by Designer Drugs (DREADD)-Rezeptoren. Anfangs wurde angenommen, dass es biologisch inert ist, doch es wurde gezeigt, dass es sich in peripherem Gewebe zu Clozapin umwandelt, das an verschiedene serotonerge, dopaminerge und adrenerge Rezeptoren im Gehirn binden kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Clozapin-N-oxid (Hydrochlorid) beinhaltet die Oxidation von Clozapin. Der Prozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um die selektive Bildung des N-Oxids zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Clozapin-N-oxid (Hydrochlorid) folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

Clozapin-N-oxid (Hydrochlorid) wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine primäre Anwendung liegt in der Chemogenetik, wo es zur Aktivierung von DREADD-Rezeptoren verwendet wird. Dies ermöglicht es Forschern, die neuronale Aktivität in vivo selektiv zu modulieren, wodurch wertvolle Erkenntnisse über neuronale Schaltkreise und Verhalten gewonnen werden . Zusätzlich wird es in Studien im Zusammenhang mit der Atemphysiologie, dem Verhaltenstest und der Pharmakokinetik verwendet .

Wirkmechanismus

Clozapin-N-oxid (Hydrochlorid) entfaltet seine Wirkung durch Bindung an DREADD-Rezeptoren, die so konzipiert sind, dass sie spezifisch auf diesen Liganden reagieren. Nach der Bindung aktiviert es G-Protein-gekoppelte Signalwege, die zu verschiedenen zellulären Reaktionen führen. Die Verbindung wird zu Clozapin rückverstoffwechselt, das an mehrere Neurorezeptoren binden kann, darunter serotonerge, dopaminerge und adrenerge Rezeptoren .

Wirkmechanismus

Target of Action

Clozapine N-oxide dihydrochloride (CNO) is a synthetic drug that primarily targets G-protein-coupled receptors (GPCRs) . It serves as a synthetic ligand for engineered human muscarinic receptors . These receptors play a crucial role in transmitting signals from outside the cell into the cell, influencing cellular responses.

Mode of Action

CNO activates its target receptors, leading to a cascade of intracellular events . Although initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .

Biochemical Pathways

The activation of GPCRs by CNO triggers various biochemical pathways. The exact pathways affected depend on the specific type of GPCR activated. The common outcome is the initiation of a series of reactions that lead to changes in cell function .

Pharmacokinetics

CNO exhibits improved bioavailability, with 6 - 7-fold higher plasma concentration compared with CNO, and less conversion to clozapine in animal studies . This suggests that CNO can effectively reach its target receptors in the body. The conversion of CNO to clozapine also favors its passage through the blood-brain barrier .

Result of Action

The activation of GPCRs by CNO leads to various cellular responses, depending on the specific type of receptor activated and the cell type. For instance, in neurons, this can lead to changes in electrical activity, influencing neuronal communication .

Action Environment

The action, efficacy, and stability of CNO can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the metabolism of CNO and its ability to reach its target receptors. Additionally, factors such as pH and temperature can influence the stability of CNO .

Biochemische Analyse

Biochemical Properties

Clozapine N-oxide dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This compound serves as a synthetic ligand for engineered human muscarinic receptors .

Cellular Effects

Clozapine N-oxide dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by binding to different receptors within the brain . It has been reported to alter sleep in laboratory mice, with a dose-dependent suppression of rapid eye movement (REM) sleep, changes in EEG spectral power during non-REM (NREM) sleep, and altered sleep architecture .

Molecular Mechanism

The molecular mechanism of action of Clozapine N-oxide dihydrochloride involves its conversion to clozapine in peripheral tissues . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This binding can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clozapine N-oxide dihydrochloride change over time. It has been shown that commonly used doses of this compound can alter sleep in wild-type male laboratory mice . These effects could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .

Dosage Effects in Animal Models

The effects of Clozapine N-oxide dihydrochloride vary with different dosages in animal models. For instance, intraperitoneal injections of commonly used doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice .

Metabolic Pathways

Clozapine N-oxide dihydrochloride is involved in various metabolic pathways. It undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide .

Transport and Distribution

Clozapine N-oxide dihydrochloride is transported and distributed within cells and tissues. It has been shown not to enter the brain after administration . It is believed that this compound favors its passage through the blood-brain barrier .

Subcellular Localization

Given its ability to bind to various receptors within the brain, it is likely that it localizes to areas of the cell where these receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Clozapine N-oxide (hydrochloride) involves the oxidation of clozapine. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of Clozapine N-oxide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clozapin-N-oxid (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen zu Clozapin reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Alkylierungsmittel unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Höhere Oxidationsstufen der Verbindung.

Reduktion: Clozapin.

Substitution: Verschiedene substituierte Derivate von Clozapin-N-oxid.

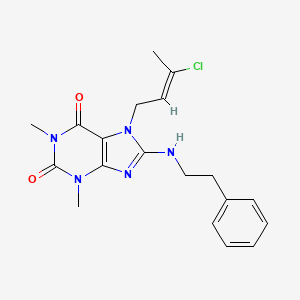

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 21 (C21): Ein weiterer DREADD-Ligand mit höherer Affinität und schnellerer Kinetik.

Deschlorclozapin (DCZ): Bekannt für seinen inerteren Charakter und seine verbesserte Bioverfügbarkeit

Einzigartigkeit

Clozapin-N-oxid (Hydrochlorid) ist einzigartig, da es zu Clozapin rückverstoffwechselt werden kann, was eine duale Funktionalität in Forschungsanwendungen bietet. Diese Eigenschaft ermöglicht es, in einer Vielzahl von Studien eingesetzt zu werden, von der Chemogenetik bis zur Pharmakokinetik .

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRGKRXDVKTUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)